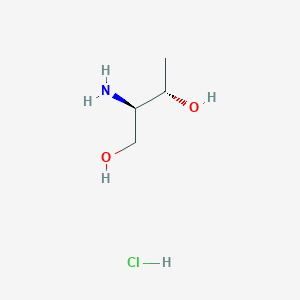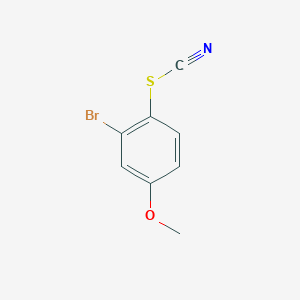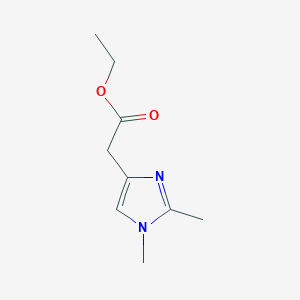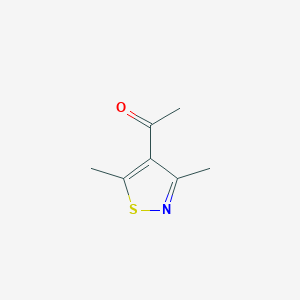
3-(1,2,2,2-Tetrafluoroethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,2,2-Tetrafluoroethyl)azetidine is a fluorinated azetidine derivative with the molecular formula C5H7F4N. This compound is characterized by the presence of a tetrafluoroethyl group attached to the azetidine ring, which imparts unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and isolation of the compound to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
3-(1,2,2,2-Tetrafluoroethyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine
- 3-(1,1,1-Trifluoroethyl)azetidine
- 3-(1,2,2-Trifluoroethyl)azetidine
Uniqueness
3-(1,2,2,2-Tetrafluoroethyl)azetidine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties compared to its trifluoroethyl counterparts. This uniqueness makes it valuable in specific applications where enhanced fluorination is desired .
Propriétés
Formule moléculaire |
C5H7F4N |
|---|---|
Poids moléculaire |
157.11 g/mol |
Nom IUPAC |
3-(1,2,2,2-tetrafluoroethyl)azetidine |
InChI |
InChI=1S/C5H7F4N/c6-4(5(7,8)9)3-1-10-2-3/h3-4,10H,1-2H2 |
Clé InChI |
WHYKCJZUIPEILM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)







![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)



![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
